- In(III) and Hf(IV) Triflate-Catalyzed Hydration and Catalyst-free Hydrohalogenation of Aryl Acetylenes in Liquid Sulfur DioxideACS Omega, 2018, 3(12), 18065-18077,
Cas no 937-30-4 (4'-Ethylacetophenone)

4'-Ethylacetophenone structure
اسم المنتج:4'-Ethylacetophenone
4'-Ethylacetophenone الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4'-Ethylacetophenone
- 1-(4-ethylphenyl)ethanone
- 4-Ethylacetophenone
- p-Ethylacetophenone
- 1-(4-Ethylphenyl)-ethanone
- Ethanone, 1-(4-ethylphenyl)-
- p-Acetylethylbenzene
- Acetophenone, 4'-ethyl-
- p-Ethylphenyl methyl ketone
- LSA7B53YDO
- 1-(4-ethylphenyl)ethan-1-one
- NODGRWCMFMEGJH-UHFFFAOYSA-N
- 4 -Ethylacetophenone
- 1-acetyl-4-ethylbenzene
- Q63398062
- NSC6768
- p-Ethylaceto-phenone
- 4-Ethylacetophenone.
- PubChem15495
- ASISCHEM D29258
- 4'-Ethylacetophenone, 9
- 4’-Ethylacetophenone
- 1-(4-Ethylphenyl)ethanone (ACI)
- Acetophenone, 4′-ethyl- (6CI, 7CI, 8CI)
- Acetophenone, p-ethyl- (4CI)
- 4′-Ethylacetophenone
- NSC 6768
- p-Ethyl-hypnone
-
- MDL: MFCD00009262
- نواة داخلي: 1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7H,3H2,1-2H3
- مفتاح Inchi: NODGRWCMFMEGJH-UHFFFAOYSA-N
- ابتسامات: O=C(C)C1C=CC(CC)=CC=1
- برن: 1906029
حساب السمة
- نوعية دقيقة: 148.08900
- النظائر كتلة واحدة: 148.089
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 1
- عدد الذرات الثقيلة: 11
- تدوير ملزمة العد: 2
- تعقيدات: 132
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 17.1
- إكسلوغ 3: 2.5
- تهمة السطحية: 0
- tautomeric العد: 7
الخصائص التجريبية
- اللون / الشكل: Colorless or yellowish liquid
- كثيف: 0.993 g/mL at 25 °C(lit.)
- نقطة انصهار: −20.6 °C (lit.)
- نقطة الغليان: 125 °C/20 mmHg(lit.)
- نقطة الوميض: Fahrenheit: 195.8 ° f < br / > Celsius: 91 ° C < br / >
- انكسار: n20/D 1.5293(lit.)
- معامل توزيع المياه: Not miscible or difficult to mix in water. Soluble in alcohol.
- بسا: 17.07000
- لوغب: 2.45160
- الذوبان: Not determined
4'-Ethylacetophenone أمن المعلومات
- حث:warning
- إشارة عشوائية:Warning
- وصف الخطر: H227
- تحذير: P210-P280-P370+P378-P403+P235-P501
- WGK ألمانيا:3
- تعليمات السلامة: S24/25
- تسا:Yes
- ظروف التخزين:Keep away from high temperature, sparks, flames and fire sources. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
4'-Ethylacetophenone بيانات الجمارك
- رمز النظام المنسق:2914399090
- بيانات الجمارك:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
4'-Ethylacetophenone الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20966-0.05g |
1-(4-ethylphenyl)ethan-1-one |
937-30-4 | 94% | 0.05g |
$19.0 | 2023-09-16 | |
Enamine | EN300-20966-10.0g |
1-(4-ethylphenyl)ethan-1-one |
937-30-4 | 94% | 10.0g |
$32.0 | 2023-07-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | EB266-100g |
4'-Ethylacetophenone |
937-30-4 | 97% | 100g |
¥363.0 | 2022-05-30 | |
Enamine | EN300-20966-1.0g |
1-(4-ethylphenyl)ethan-1-one |
937-30-4 | 94% | 1.0g |
$26.0 | 2023-07-07 | |
Life Chemicals | F0001-2255-2.5g |
4'-Ethylacetophenone |
937-30-4 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | EB266-25g |
4'-Ethylacetophenone |
937-30-4 | 97% | 25g |
¥128.0 | 2022-05-30 | |
TRC | E898800-5g |
4'-Ethylacetophenone |
937-30-4 | 5g |
$ 75.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E52500-100g |
1-(4-Ethylphenyl)ethanone |
937-30-4 | 96% | 100g |
¥298.0 | 2023-09-08 | |
Apollo Scientific | OR911728-500g |
4'-Ethylacetophenone |
937-30-4 | 98+% | 500g |
£194.00 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E52500-500g |
1-(4-Ethylphenyl)ethanone |
937-30-4 | 96% | 500g |
¥1378.0 | 2023-09-08 |
4'-Ethylacetophenone طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Water Catalysts: Indium triflate Solvents: Sulfur dioxide ; -78 °C; 16 - 18 h, 8 bar, 60 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: 9,10-Dicyanoanthracene Solvents: Acetonitrile ; 60 min, rt
المراجع
- 9,10-Dicyanoanthracene photosensitized oxidation of aryl alkanols: evidence for an electron transfer mechanismTetrahedron Letters, 2003, 44(33), 6247-6251,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Water Catalysts: Silver hexafluoroantimonate , 1514905-15-7 Solvents: Methanol ; 24 h, 120 °C
المراجع
- Au-NHC@Porous Organic Polymers: Synthetic Control and Its Catalytic Application in Alkyne Hydration ReactionsACS Catalysis, 2014, 4(1), 321-327,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Catalysts: Chloro[(isocyano-κC)cyclohexane]gold , Potassium tetrakis(pentafluorophenyl)borate Solvents: Methanol , Water ; 24 h, rt
المراجع
- Hydration of alkynes at room temperature catalyzed by gold(I) isocyanide compoundsGreen Chemistry, 2015, 17(1), 532-537,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Ethylene glycol diethyl ether ; rt; 12 h, 90 °C
المراجع
- 1,2-Diethoxyethane catalyzed oxidative cleavage of gem-disubstituted aromatic alkenes to ketones under minimal solvent conditionsChinese Chemical Letters, 2020, 31(7), 1868-1872,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Potassium carbonate Solvents: Xylene ; 20 h, 130 °C
1.2 Reagents: Potassium carbonate Solvents: Xylene ; 20 h, 130 °C
المراجع
- Tetraphosphine/palladium-catalyzed Suzuki cross-coupling reactions of aryl halides with alkylboronic acidsTetrahedron, 2004, 60(17), 3813-3818,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Silver triflate Catalysts: 2378834-33-2 Solvents: Acetic acid , Water ; 10 h, 100 °C
المراجع
- The synthesis of methyl triazole-4-carboxylate gold(I) complex and application on allene synthesis and alkyne hydrationInorganic Chemistry Communications, 2019, 109,,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Catalysts: Sodium tert-butoxide , Iridium, [9-[[bis(1,1-dimethylethyl)phosphino-κP]oxy]benzo[h]quinolin-10-yl-κC,κ… Solvents: Ethanol ; 30 min, 60 °C
1.2 Reagents: Oxygen
1.2 Reagents: Oxygen
المراجع
- Transfer Hydrogenation of Alkenes Using Ethanol Catalyzed by a NCP Pincer Iridium Complex: Scope and MechanismJournal of the American Chemical Society, 2018, 140(12), 4417-4429,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Water Catalysts: Sulfuric acid Solvents: Acetonitrile ; 20 min, rt
المراجع
- Accelerated Metal-Free Hydration of Alkynes within Milliseconds in MicrodropletsACS Sustainable Chemistry & Engineering, 2021, 9(12), 4383-4390,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chlorog… Solvents: Methanol , Water ; 6 h, 110 °C; 110 °C → rt
المراجع
- Regioselective Hydration of Terminal Alkynes Catalyzed by a Neutral Gold(I) Complex [(IPr)AuCl] and One-Pot Synthesis of Optically Active Secondary Alcohols from Terminal Alkynes by the Combination of [(IPr)AuCl] and Cp*RhCl[(R,R)-TsDPEN]Journal of Organic Chemistry, 2015, 80(7), 3538-3546,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: 1,4-Dioxane Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,2-Bis(dicyclohexylphosphino)ethane ; 5 min, rt
1.2 10 h, 130 °C
1.2 10 h, 130 °C
المراجع
- Iridium-Catalyzed Alkene-Selective Transfer Hydrogenation with 1,4-Dioxane as Hydrogen DonorOrganic Letters, 2019, 21(15), 5867-5872,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Potassium bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile , Water ; 4 h, 45 °C
المراجع
- Oxidation of benzylic methylenes to ketones with Oxone-KBr in aqueous acetonitrile under transition metal free conditionsTetrahedron Letters, 2012, 53(33), 4418-4421,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid , Indium triflate Solvents: 1,2-Dichloroethane , Water ; 3.5 h, reflux
المراجع
- The indium-catalysed hydration of alkynes using substoichiometric amounts of PTSA as additiveTetrahedron, 2013, 69(19), 3775-3781,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Zinc , Sodium iodide Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ; 24 h, rt
المراجع
- Nickel-Catalyzed Methylation of Aryl Halides with Deuterated Methyl IodideAngewandte Chemie, 2016, 55(33), 9743-9747,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chlorog… Solvents: Methanol , Water ; 6 h, 110 °C
المراجع
- Process for preparation of ketone compounds through alkyne hydrolysis, China, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Chlorotrimethylsilane , Sodium iodide Solvents: Acetonitrile
المراجع
- Extended scope of in situ iodotrimethylsilane mediated selective reduction of benzylic alcoholsChemical Communications (Cambridge, 2001, (13), 1168-1169,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Acetic acid , p-Toluenesulfonic acid Solvents: Dichloromethane ; 3 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
المراجع
- A Combination System of p-Toluenesulfonic Acid and Acetic Acid for the Hydration of AlkynesSynlett, 2016, 27(16), 2378-2383,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Hydrogen , 1-Butyl-3-methylimidazolium tetrafluoroborate Catalysts: Palladium ; 20 h, 30 bar, 120 °C
المراجع
- Hydrogen-Bonding-Mediated Selective Hydrogenation of Aromatic Ketones over Pd/C in Ionic Liquids at Room TemperatureACS Sustainable Chemistry & Engineering, 2021, 9(42), 14216-14223,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Water Catalysts: 2750707-54-9 (salt with hexafluoroantimonate) ; 20 h, 60 °C
المراجع
- Synthesis and Catalytic Properties of Metal-N-Heterocyclic-Carbene-Decorated Covalent Organic FrameworkOrganic Letters, 2020, 22(18), 7363-7368,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Water Catalysts: Molybdate(3-), cobaltatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Formic acid ; 1 h, 60 °C
المراجع
- Hydration of Alkynes to Ketones with an Efficient and Practical Polyoxomolybdate-based Cobalt CatalystChemCatChem, 2021, 13(23), 4985-4989,
4'-Ethylacetophenone Raw materials
- Ethylboronic acid
- 1,1'-(1,4-phenylene)bis-Ethanone
- 1-(4-Ethenylphenyl)ethan-1-one
- 4’-Bromoacetophenone
- 4'-Iodoacetophenone
- 1-Ethyl-4-ethynylbenzene
- Ethanone, 1-[4-(1-hydroxyethyl)phenyl]-
- BENZENE, 1-ETHYL-4-(1-METHYLETHENYL)-
- 1-(4-ethylphenyl)ethan-1-ol
4'-Ethylacetophenone Preparation Products
4'-Ethylacetophenone الوثائق ذات الصلة
-
Toshihide Yamasaki,Yuto Matsuda,Masayuki Munekane,Kohei Sano,Takahiro Mukai Org. Biomol. Chem. 2022 20 7956
-
Alexander V. Aksenov,Nicolai A. Aksenov,Nikita K. Kirilov,Anton A. Skomorokhov,Dmitrii A. Aksenov,Igor A. Kurenkov,Elena A. Sorokina,Mezvah A. Nobi,Michael Rubin RSC Adv. 2021 11 35937
-
Ji-Bao Xia,Chen Zhu,Chuo Chen Chem. Commun. 2014 50 11701
-
Heyu Li,Yingfang Huang,Xiuhua Lin,Yifan Liu,Yuancai Lv,Minghua Liu,Yuming Zhang React. Chem. Eng. 2022 7 1750
-
Lu-Lu Chen,Jing-Wen Zhang,Wan-Wan Yang,Pei Chen,Dan-Yun Chen,Yan-Bo Wang Org. Biomol. Chem. 2019 17 3003
937-30-4 (4'-Ethylacetophenone) منتجات ذات صلة
- 611-97-2(4,4'-Dimethylbenzophenone)
- 2932-65-2(4-n-Propylacetophenone)
- 134-84-9(4-Methylbenzophenone)
- 93-08-3(2'-Acetonaphthone)
- 643-65-2(3-Methylbenzophenone)
- 119-61-9(Benzophenone)
- 122-00-9(4'-Methylacetophenone)
- 4748-78-1(4-Ethylbenzaldehyde)
- 645-13-6(4'-Isopropylacetophenone)
- 98-86-2(Acetophenone)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:937-30-4)4'-Ethylacetophenone

نقاء:99%/99%/99%/99%
كمية:500g/500ml/250g/1000g
الأسعار ($):488.0/394.0/159.0/411.0